1-(2-Benzofurylmethyl)guanidine
Description
1-(2-Benzofurylmethyl)guanidine is a guanidine derivative characterized by a benzofuran ring substituted at the 2-position with a methylguanidine group. Guanidines are known for their strong basicity (pKa ~12–13) and diverse biological activities, including roles as enzyme inhibitors, ion channel modulators, and antimicrobial agents .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)guanidine |
InChI |
InChI=1S/C10H11N3O/c11-10(12)13-6-8-5-7-3-1-2-4-9(7)14-8/h1-5H,6H2,(H4,11,12,13) |
InChI Key |
LCQYOLVIWBRCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Benzofurylmethyl)guanidine can be synthesized through various methods. One common approach involves the reaction of 2-benzofurylmethylamine with a guanidylating agent. The reaction typically occurs under mild conditions and can be catalyzed by transition metals . Another method involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of 1-(2-Benzofurylmethyl)guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzofurylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
1-(2-Benzofurylmethyl)guanidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzofurylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The benzofuryl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Guanidine Derivatives
Key Observations :
Key Observations :
- Synthesis Complexity : Tri-substituted guanidines (e.g., ) require multi-step reactions with metal catalysts (e.g., HgCl₂), whereas simpler analogs like agmatine are synthesized via cyanamide coupling .
- Spectroscopic Signatures : Guanidine NH protons typically resonate at δ 6.97–8.40 in ¹H-NMR, while IR shows NH stretches at 3332–3482 cm⁻¹ .
Table 3: Pharmacological Profiles of Guanidine Derivatives
Key Observations :
- Neuroactive Potential: Agmatine’s aliphatic chain facilitates blood-brain barrier penetration, unlike aromatic derivatives . However, benzofurylmethyl groups may target CNS receptors due to aromatic interactions .
- Antimicrobial and Metabolic Effects : Chlorinated benzylguanidines (e.g., ) are hypothesized to disrupt microbial membranes, while metformin’s dimethylguanidine group enhances metabolic targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
